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Compound of Interest

Compound Name: 2(3H)-Benzofuranone, hexahydro-

Cat. No.: B1619639 Get Quote

Synonym: 2-Oxabicyclo[4.4.0]decan-3-one Molecular Formula: C₈H₁₂O₂ Molecular Weight:

140.18 g/mol

This technical guide provides a summary of the expected spectroscopic data for

Cyclohexaneacetic acid, 2-hydroxy-, γ-lactone. Direct experimental data for this specific

compound is not extensively available in public spectroscopic databases. Therefore, this

document combines data from structurally related compounds and general principles of

spectroscopic analysis for γ-lactones fused to a cyclohexane ring.

Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for

Cyclohexaneacetic acid, 2-hydroxy-, γ-lactone and its close analogs.

Table 1: Infrared (IR) Spectroscopy Data
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Functional Group
Expected Absorption
(cm⁻¹)

Notes

C=O (γ-lactone) 1770 - 1750

The five-membered lactone

ring strain typically increases

the carbonyl stretching

frequency compared to acyclic

esters.

C-O (ester) 1250 - 1150

Strong C-O stretching

absorption is characteristic of

esters and lactones.

C-H (alkane) 2960 - 2850

Stretching vibrations for the

cyclohexane and lactone ring

methylene groups.

Table 2: ¹H NMR Spectroscopy Data

Predicted chemical shifts (ppm) are based on the analysis of similar structures.
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Proton
Predicted
Chemical Shift
(ppm)

Multiplicity
Coupling
Constants (Hz)

Notes

H adjacent to

lactone oxygen
3.9 - 4.3 m -

Protons on the

carbon alpha to

the ring oxygen.

H alpha to

carbonyl
2.2 - 2.6 m -

Protons on the

carbon alpha to

the carbonyl

group.

Cyclohexane

protons
1.2 - 2.0 m -

A complex

multiplet region

for the methylene

protons of the

cyclohexane

ring.

Table 3: ¹³C NMR Spectroscopy Data

Predicted chemical shifts (ppm) are based on the analysis of similar structures.

Carbon
Predicted Chemical Shift
(ppm)

Notes

C=O (lactone carbonyl) 175 - 180
The carbonyl carbon of the

lactone.

C-O (lactone) 75 - 85
The carbon atom attached to

the ring oxygen.

C alpha to carbonyl 30 - 40
The carbon atom alpha to the

carbonyl group.

Cyclohexane carbons 20 - 35
Methylene carbons of the

cyclohexane ring.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1619639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 4: Mass Spectrometry Data

Ion m/z Notes

[M]⁺ 140 Molecular ion peak.

[M-CO]⁺ 112
Loss of carbon monoxide from

the lactone.

[M-H₂O]⁺ 122
Loss of water, although less

common for the molecular ion.

[M-C₂H₄O]⁺ 96
Loss of ethylene oxide

fragment.

Further fragments various

Complex fragmentation pattern

arising from the cyclohexane

ring.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation:

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two potassium

bromide (KBr) or sodium chloride (NaCl) plates.

Solid: If the sample is a solid, it can be prepared as a KBr pellet. A small amount of the

sample is ground with dry KBr powder and pressed into a transparent disk. Alternatively, a

solution can be prepared in a suitable solvent (e.g., chloroform, carbon tetrachloride) and

the spectrum recorded in a liquid cell.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background

spectrum of the empty sample holder (or pure solvent) is recorded and subtracted from the
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sample spectrum.

Analysis: The positions and intensities of the absorption bands are correlated with the

functional groups present in the molecule.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H NMR) is used.

Sample Preparation:

Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent

(e.g., CDCl₃, DMSO-d₆).

A small amount of a reference standard, such as tetramethylsilane (TMS), is added (often

already present in the solvent).

The solution is transferred to a 5 mm NMR tube.

¹H NMR Data Acquisition:

The spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.

A standard one-pulse experiment is performed. Key parameters include the spectral width,

acquisition time, and relaxation delay.

The resulting Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.

¹³C NMR Data Acquisition:

A proton-decoupled experiment is typically performed to simplify the spectrum to single

lines for each carbon.

Longer acquisition times or a greater number of scans are usually required due to the

lower natural abundance of ¹³C.

Analysis: Chemical shifts, signal integrations, and coupling patterns are analyzed to

determine the structure of the molecule.
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2.3 Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or

liquid chromatograph (LC-MS) for sample introduction and separation.

Ionization Method:

Electron Ionization (EI): A high-energy electron beam is used to ionize the sample, often

leading to extensive fragmentation. This is useful for structural elucidation.

Electrospray Ionization (ESI): A soft ionization technique often used with LC-MS, which

typically results in less fragmentation and a prominent molecular ion peak.

Sample Preparation:

GC-MS: The sample is dissolved in a volatile solvent (e.g., dichloromethane, hexane) at a

low concentration (e.g., 1 mg/mL).

LC-MS: The sample is dissolved in a solvent compatible with the mobile phase (e.g.,

methanol, acetonitrile, water).

Data Acquisition: The mass spectrometer is scanned over a specific mass-to-charge (m/z)

range to detect the molecular ion and fragment ions.

Analysis: The mass of the molecular ion is used to determine the molecular weight. The

fragmentation pattern provides information about the structure of the molecule.

Visualizations
Experimental Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of
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at: [https://www.benchchem.com/product/b1619639#spectroscopic-data-for-
cyclohexaneacetic-acid-2-hydroxy-gamma-lactone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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